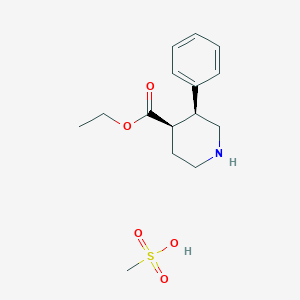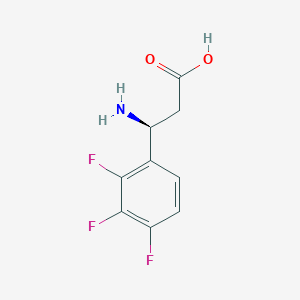
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound that features an amino group and a trifluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the introduction of the trifluorophenyl group to a propanoic acid derivative. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to an aromatic ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the amino and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Amino-3-(2,4-difluorophenyl)propanoic acid: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid: Similar structure but with different fluorine atom positions, leading to variations in chemical behavior.
Uniqueness
The presence of the trifluorophenyl group in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 |
InChI Key |
VFDYOXDGOOASSJ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CC(=O)O)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)
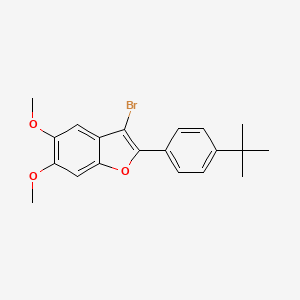
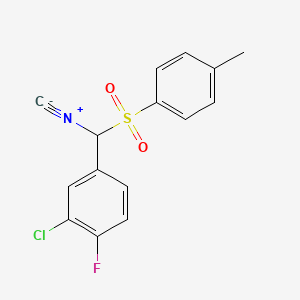
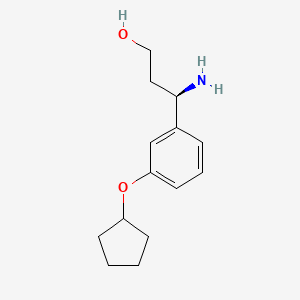
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
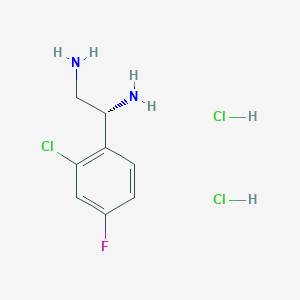
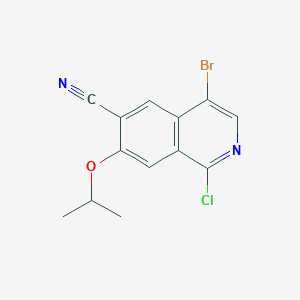
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
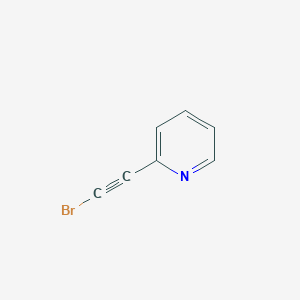
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)


